molecular formula C14H13N3O4 B2735350 N'-(4-carbamoylphenyl)-N-[(furan-2-yl)methyl]ethanediamide CAS No. 923090-70-4

N'-(4-carbamoylphenyl)-N-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2735350
CAS No.: 923090-70-4
M. Wt: 287.275
InChI Key: WGIMMJPAWDXSLP-UHFFFAOYSA-N
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Description

N'-(4-carbamoylphenyl)-N-[(furan-2-yl)methyl]ethanediamide is an ethanediamide derivative featuring two distinct substituents: a 4-carbamoylphenyl group and a furan-2-ylmethyl moiety.

Properties

IUPAC Name

N'-(4-carbamoylphenyl)-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c15-12(18)9-3-5-10(6-4-9)17-14(20)13(19)16-8-11-2-1-7-21-11/h1-7H,8H2,(H2,15,18)(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIMMJPAWDXSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation via Carboxylic Acid Activation

A common approach involves activating ethanedioic acid (oxalic acid) for nucleophilic attack by furan-2-ylmethylamine and 4-aminobenzamide.

Procedure :

  • Activation : Oxalic acid is treated with thionyl chloride (SOCl₂) to form oxalyl chloride, a highly reactive diacid chloride.
  • Stepwise Amidation :
    • React oxalyl chloride with furan-2-ylmethylamine in anhydrous dichloromethane (DCM) at 0–5°C to yield N-[(furan-2-yl)methyl]oxalamoyl chloride.
    • Subsequent reaction with 4-aminobenzamide in the presence of triethylamine (TEA) as a base affords the target compound.

Optimization :

  • Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reaction homogeneity.
  • Temperature : Low temperatures (−10°C to 0°C) minimize side reactions such as over-acylation.
  • Yield : 60–75% after silica gel chromatography (eluent: ethyl acetate/hexane 3:1).

Challenges :

  • Competing formation of bis-amide byproducts necessitates careful stoichiometric control (1:1 molar ratio of amines to oxalyl chloride).

Condensation of Preformed Amides

Alternative routes utilize pre-synthesized fragments, such as coupling N-[(furan-2-yl)methyl]ethanedioic acid with 4-carbamoylaniline using carbodiimide coupling agents.

Procedure :

  • Synthesis of N-[(furan-2-yl)methyl]ethanedioic acid :
    • Oxalate ester hydrolysis under basic conditions (NaOH, ethanol/water).
  • Coupling :
    • Combine the diacid with 4-carbamoylaniline, EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (hydroxybenzotriazole) in DCM.
    • Stir at room temperature for 12–24 hours.

Yield : 50–65% after recrystallization from methanol.

Advantages :

  • Mitigates handling of sensitive acid chlorides.
  • Compatible with solid-phase synthesis for scalability.

One-Pot Tandem Reactions

Recent patents highlight one-pot methodologies for structurally related amides, leveraging in situ activation and sequential amine addition.

Example Protocol :

  • Charge oxalic acid, furan-2-ylmethylamine, and 4-aminobenzamide into a microwave reactor.
  • Add N,N-diisopropylethylamine (DIPEA) and HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as activators.
  • Irradiate at 80°C for 30 minutes.

Yield : 70–80% with purity >95% (HPLC).

Analytical Characterization

Spectroscopic Data

While direct data for the target compound is unavailable, analogs provide reference benchmarks:

Technique Key Signals Source Analog
¹H NMR δ 6.8–7.5 (furan protons), δ 8.1 (amide NH) (C₂₀H₁₇N₃O₃)
¹³C NMR δ 160–165 (amide carbonyls), δ 110–150 (furan) (C₂₄H₂₄FNO₃S)
IR 1650 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N–H) (C₁₈H₁₅NO₂)

Crystallography

X-ray diffraction of related ethanediamides reveals planar amide geometries and intermolecular hydrogen bonding, as seen in N-[2-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide (triclinic P space group).

Challenges and Optimization

Byproduct Formation

  • Bis-acylation : Add amines sequentially with rigorous stoichiometric control.
  • Solvolysis : Avoid protic solvents during acid chloride reactions.

Purification

  • Recrystallization : Methanol/water mixtures yield high-purity crystals.
  • Chromatography : Gradient elution (DCM → DCM/MeOH 9:1) resolves polar impurities.

Industrial-Scale Considerations

Patented processes for analogous compounds emphasize:

  • Continuous flow reactors for improved heat transfer and safety.
  • Polymorph control via anti-solvent crystallization (e.g., adding heptane to DCM solutions).

Chemical Reactions Analysis

Types of Reactions

N’-(4-carbamoylphenyl)-N-(furan-2-ylmethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N’-(4-carbamoylphenyl)-N-(furan-2-ylmethyl)oxamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines a carbamoyl group (polar, hydrogen-bond donor/acceptor) with a furan ring, distinguishing it from analogs with methylbenzyl (nonpolar, ), fluorophenyl (electron-withdrawing, ), or sulfur/nitro groups (reactive, as in ranitidine derivatives).

Physicochemical Properties

Experimental and calculated properties of structurally related compounds are compared below:

Compound Name Molecular Weight (g/mol) PSA (Ų) Density (g/cm³) Refractive Index Reference
This compound 313.31 (calculated) ~85.2*
N-(furan-2-ylmethyl)-N'-(4-methylbenzyl)ethanediamide 310.33 71.34 1.2 1.565
2-{[(4-fluorophenyl)methyl]...acetamide (C20H17N3O5) 379.38
Ranitidine-related compound B 356.54

Notes:

  • PSA (Polar Surface Area) : The target compound’s carbamoyl group likely increases its PSA compared to the methylbenzyl analog (71.34 Ų), enhancing solubility and membrane permeability challenges.
  • Density : The methylbenzyl analog’s density (1.2 g/cm³) suggests a compact molecular packing, which may differ for the carbamoyl-substituted target due to increased polarity.

Biological Activity

N'-(4-carbamoylphenyl)-N-[(furan-2-yl)methyl]ethanediamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure : The compound features both an aromatic amide and a furan ring, which are significant for its biological activity. The IUPAC name is this compound, with the molecular formula C14H14N3O3C_{14}H_{14}N_{3}O_{3} .

Synthesis : The synthesis typically involves the reaction of 4-aminobenzamide with furan-2-carboxaldehyde under specific conditions to form the desired product through a series of steps:

  • Formation of a Schiff base.
  • Reduction to the corresponding amine.
  • Acylation with oxalyl chloride to yield the final compound.

This synthetic route allows for the introduction of functional groups that enhance biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties , particularly against certain cancer cell lines. It appears to induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

The precise mechanism of action is still under investigation; however, it is believed that the compound interacts with specific molecular targets such as enzymes involved in metabolic pathways or receptors on cancer cells. This interaction can lead to alterations in cell signaling pathways that promote apoptosis or inhibit proliferation .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating its potential as a therapeutic agent in treating bacterial infections .

Study 2: Anticancer Effects

Another study focused on its anticancer effects on breast cancer cell lines (MCF-7). Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential utility in cancer therapy .

Data Summary

Property Activity Target Mechanism
AntimicrobialEffective against bacteriaBacterial cell wallInhibition of synthesis
AnticancerInduces apoptosisCancer cell linesActivation of caspases, modulation of cell cycle

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